molecular formula C13H21N3O6 B13747834 tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate CAS No. 890091-52-8

tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate

Cat. No.: B13747834
CAS No.: 890091-52-8
M. Wt: 315.32 g/mol
InChI Key: GSYYNQCOQKDHOO-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a dioxopyrrolidinyl moiety. This compound is often used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable dioxopyrrolidinyl derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxopyrrolidinyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate involves its interaction with specific molecular targets. The dioxopyrrolidinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The tert-butyl carbamate group provides stability and protection during these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. The presence of both the tert-butyl carbamate and dioxopyrrolidinyl moieties allows for versatile applications in various fields of research and industry.

Properties

CAS No.

890091-52-8

Molecular Formula

C13H21N3O6

Molecular Weight

315.32 g/mol

IUPAC Name

tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate

InChI

InChI=1S/C13H21N3O6/c1-13(2,3)21-11(19)14-7-4-8-15-12(20)22-16-9(17)5-6-10(16)18/h4-8H2,1-3H3,(H,14,19)(H,15,20)

InChI Key

GSYYNQCOQKDHOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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